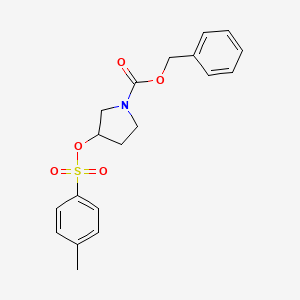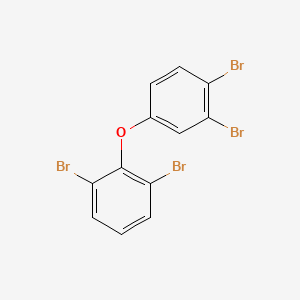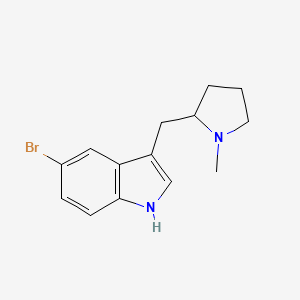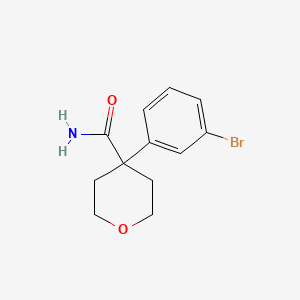
Butane-d10
Übersicht
Beschreibung
Butane-d10 is a deuterated form of butane that has ten deuterium atoms instead of hydrogen atoms. It has a molecular formula of CD3CD2CD2CD3 and a molecular weight of 68.18 .
Molecular Structure Analysis
This compound has a linear structure with the formula CD3CD2CD2CD3 . The molecule consists of four tetrahedral carbons connected by three carbon-carbon bonds . The molecule can adopt various conformations, including staggered and eclipsed conformations .
Physical And Chemical Properties Analysis
This compound has a density of 0.6±0.1 g/cm3, a boiling point of -1.7±3.0 °C at 760 mmHg, and a vapor pressure of 1918.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.4±0.0 kJ/mol and a flash point of -70.9±6.6 °C .
Wissenschaftliche Forschungsanwendungen
Gas Sensing and Environmental Monitoring
Iso-butane, a major component of liquefied petroleum gas, plays a significant role in domestic and industrial fuel applications. Research on cobalt-doped zinc oxide thin film sensors has been conducted to enhance the detection and differentiation of gases like iso-butane, carbon monoxide, and hydrogen. These studies utilize techniques like conductance transients and principal component analysis to address the challenge of selectively sensing iso-butane in various environments (Ghosh & Majumder, 2017).
Industrial Chemistry and Catalysis
Butane and its derivatives, including butane-d10, are explored in the context of adsorption and reaction on surfaces like clean and carbided W(100). Studies employing temperature-programmed reaction spectroscopy and isotopic exchange methods have provided insights into the interaction of butane with various catalysts, significantly impacting industrial chemical processes (Liu & Friend, 1987).
Materials Science and Polymer Research
In materials science, butane derivatives are utilized in the synthesis of coordination polymers. These compounds, like [(Ag(L1))·NO3·4H2O]n, feature unique structures and properties, including fluorescence, making them valuable in various applications like sensing and materials engineering (Wang, Cui, Qin, & Xiao, 2013).
Energy and Fuel Research
Butane is a key subject in studies related to energy and fuel, particularly in the context of nonoxidative dehydrogenation. This process transforms butane into valuable industrial chemicals like butenes and butadiene. Multiscale modelling of this reaction on Cr2O3(0001) surfaces provides insights into the dehydrogenation pathways, product selectivity, and catalyst deactivation, which are critical for developing more efficient industrial processes (Kopač, Lašič Jurković, Likozar, & Huš, 2020).
Spectroscopy and Molecular Studies
This compound plays a crucial role in spectroscopic studies, providing insights into molecular structure and dynamics. Research involving Raman spectroscopy and ab initio calculations has led to a better understanding of the conformational stability and vibrational spectra of butane, aiding in the analysis of its physical and chemical properties (Durig, Wang, Beshir, & Little, 1991).
Quantum Chemistry and Molecular Modelling
Butane derivatives are used in quantum chemical studies to explore topological indices and their correlation with physical properties like density and surface tension. These studies contribute to the field of molecular modelling, enhancing the understanding of molecular interactions and properties (Asok & Kureethara, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583920 | |
| Record name | (~2~H_10_)Butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7582-04-9 | |
| Record name | (~2~H_10_)Butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Butane-d10 exhibits a significant kinetic isotope effect. [, , ] This means that reactions involving the breaking of a carbon-hydrogen (C-H) bond proceed at a slower rate when deuterium (D) replaces hydrogen (H). This effect is attributed to the mass difference between the isotopes, influencing the vibrational frequencies of the molecules and consequently, the activation energies of the reactions. [, , ]
A: this compound (C4D10) [, ] possesses the same structural formula as butane but with all hydrogen atoms replaced by deuterium. Its molecular weight is 62.188 g/mol. [] Spectroscopic techniques like infrared (IR) spectroscopy can differentiate this compound from butane due to the shifts in vibrational frequencies caused by deuterium substitution. [, ] For instance, the C-D stretching vibrations occur at lower frequencies than C-H stretches.
A: this compound serves as a valuable probe molecule in surface science, particularly in studies involving adsorption and reaction on metal surfaces. [, ] For example, on a clean tungsten (W(100)) surface, this compound exhibits a lower dissociation probability compared to regular butane, indicating a significant kinetic isotope effect. [] This difference highlights the importance of C-H bond breaking in the adsorption process. Furthermore, IR resonant desorption studies using this compound on aluminum oxide surfaces (Al2O3(1120)) provide insights into the orientation and ordering of adsorbed molecules. []
A: Yes, gas-phase studies utilizing time-of-flight mass spectrometry have investigated the reaction dynamics of nickel ions (Ni+(2D5/2)) with both butane-h10 and this compound. [] These studies, coupled with density functional theory calculations, provide valuable information about the reaction pathways, intermediate complexes, and product distributions, shedding light on the fundamental aspects of metal ion-alkane interactions in the gas phase.
A: While not directly involved, understanding the reaction kinetics of related molecules like butane with atmospheric radicals like NO3 is crucial for atmospheric modeling. [] The kinetic isotope effects observed with deuterated variants provide deeper insights into the reaction mechanisms and help refine our understanding of atmospheric processes.
A: Absolutely. Density functional theory calculations have been employed to model the interaction of this compound with metal ions in the gas phase, unraveling reaction pathways and energetics. [] These computational approaches complement experimental findings and enhance our understanding of the system's behavior at a molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)






